![molecular formula C20H18Cl2N2O4 B2374273 2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851406-04-7](/img/structure/B2374273.png)
2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "Dichloroacetamide" or "DCA" and has been found to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Anion Coordination and Spatial Orientation
The study by Kalita, Baruah (2010) explores the anion coordination capabilities of amide derivatives similar in structure to the chemical . Their work reveals how such compounds can assume different spatial orientations, such as a tweezer-like geometry, to facilitate anion coordination through weak interactions. This property is crucial for understanding the molecular assembly and crystal structures of these amides, highlighting their potential in crystal engineering and materials science (D. Kalita, J. Baruah, 2010).
Structural Studies and Co-crystal Formation
Further research by Karmakar, Kalita, Baruah (2009) delves into the structural aspects of quinoline derivatives, demonstrating their ability to form co-crystals with aromatic diols. This property is significant for the development of new materials with tailored properties, as co-crystallization can influence the physical and chemical characteristics of the resultant compounds (A. Karmakar, D. Kalita, J. Baruah, 2009).
Corrosion Inhibition
A theoretical study on quinoxalines, which share structural similarities with the compound of interest, by Zarrouk et al. (2014), examines their effectiveness as corrosion inhibitors. Through quantum chemical calculations, the study establishes a correlation between molecular structure and inhibition efficiency, suggesting potential applications of such compounds in protecting metals against corrosion (A. Zarrouk et al., 2014).
Structural Aspects and Fluorescence Properties
Karmakar, Sarma, Baruah (2007) investigate the structural and fluorescence properties of quinoline-based amides. Their findings show that interactions with mineral acids or specific anions can significantly alter the fluorescence behavior of these compounds, which may be exploited in developing new fluorescent materials or sensors (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis and Therapeutic Applications
Research by Ghosh et al. (2008) on a novel anilidoquinoline derivative demonstrates its therapeutic efficacy against Japanese encephalitis, showcasing the antiviral and antiapoptotic effects of such compounds. This study opens up avenues for the development of new treatments for viral diseases using structurally related amides (Joydeep Ghosh et al., 2008).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-27-15-4-2-12-8-13(20(26)24-17(12)10-15)6-7-23-19(25)11-28-18-5-3-14(21)9-16(18)22/h2-5,8-10H,6-7,11H2,1H3,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMDKFNQAWIHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.